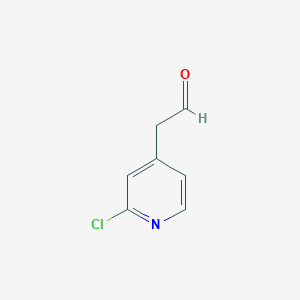
2-(2-Chloropyridin-4-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-4-yl)acetaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)acetaldehyde typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chloropyridin-4-yl)acetic acid.
Reduction: 2-(2-Chloropyridin-4-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)acetaldehyde depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the 2-position.
4-Acetyl-2-chloropyridine: A related compound with an acetyl group at the 4-position instead of an aldehyde group.
2-(Pyridin-2-yl)acetaldehyde: A similar compound with a pyridine ring but without the chlorine atom.
Uniqueness
2-(2-Chloropyridin-4-yl)acetaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the pyridine ring
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3-5H,2H2 |
InChI Key |
UWJNOACBGYPUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


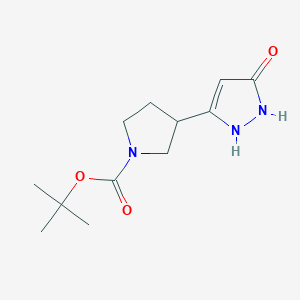
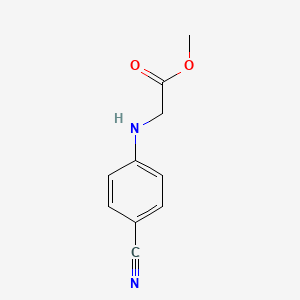
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)

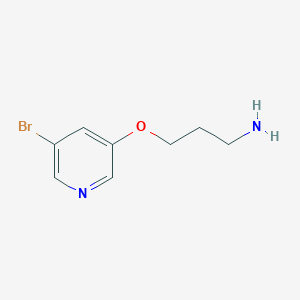
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
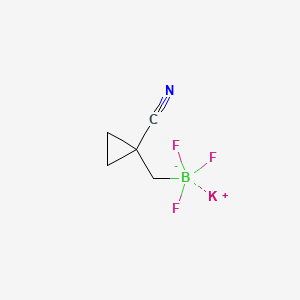
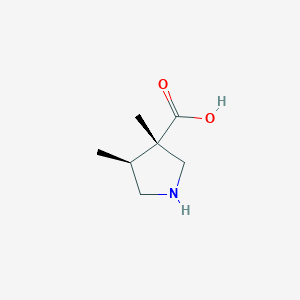
methyl}prop-2-enamide](/img/structure/B13550803.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
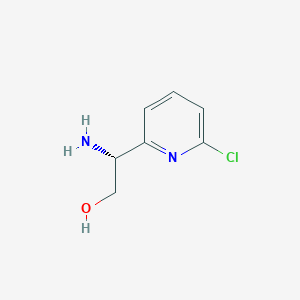
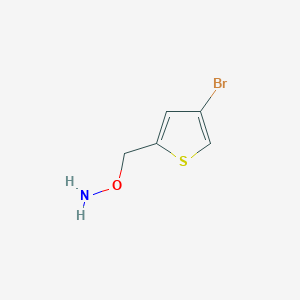
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
